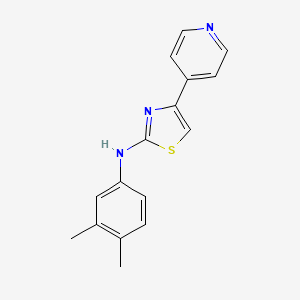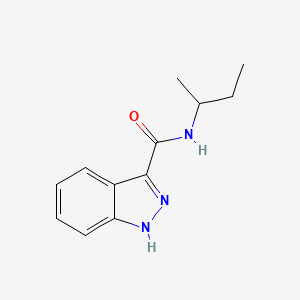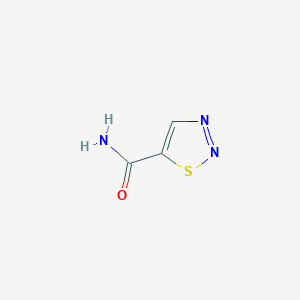![molecular formula C15H22N2O B7518302 [4-(2-Methylpropyl)piperazin-1-yl]-phenylmethanone](/img/structure/B7518302.png)
[4-(2-Methylpropyl)piperazin-1-yl]-phenylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(2-Methylpropyl)piperazin-1-yl]-phenylmethanone, also known as MPMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of [4-(2-Methylpropyl)piperazin-1-yl]-phenylmethanone is not fully understood. However, it is believed to act as an inhibitor of monoamine transporters, including the serotonin transporter, dopamine transporter, and norepinephrine transporter. This inhibition leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, resulting in their prolonged activity and potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including an increase in serotonin and dopamine levels in the brain, as well as a decrease in norepinephrine levels. Additionally, this compound has been shown to have anxiolytic and antidepressant effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using [4-(2-Methylpropyl)piperazin-1-yl]-phenylmethanone in lab experiments is its high selectivity for monoamine transporters, which allows for more targeted and specific research. However, one limitation is that this compound may have off-target effects on other neurotransmitter systems, which could complicate the interpretation of results.
Orientations Futures
There are several potential future directions for [4-(2-Methylpropyl)piperazin-1-yl]-phenylmethanone research. One area of interest is the development of more potent and selective this compound analogs that could be used in the treatment of various neurological and psychiatric disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in cancer research. Finally, studies investigating the potential long-term effects of this compound use are also needed to ensure its safety for human use.
Méthodes De Synthèse
The synthesis of [4-(2-Methylpropyl)piperazin-1-yl]-phenylmethanone involves the reaction of 4-phenylpiperazine with 2-methylpropanal in the presence of a reducing agent such as sodium borohydride. The resulting product is then subjected to oxidation using a mild oxidizing agent such as hydrogen peroxide to yield this compound.
Applications De Recherche Scientifique
[4-(2-Methylpropyl)piperazin-1-yl]-phenylmethanone has been extensively studied for its potential therapeutic applications in various fields such as neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been investigated for its potential as a selective serotonin reuptake inhibitor (SSRI) due to its structural similarity to fluoxetine, a well-known SSRI. This compound has also been studied for its potential as an anti-cancer agent, with research suggesting that it may induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
[4-(2-methylpropyl)piperazin-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-13(2)12-16-8-10-17(11-9-16)15(18)14-6-4-3-5-7-14/h3-7,13H,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJYNMOOKCLKNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCN(CC1)C(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B7518221.png)


![4-[4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl]butanoic acid](/img/structure/B7518243.png)
![4-[(4-Methylbenzyl)thio]-2-phenyl-5,6,7,8-tetrahydroquinazoline](/img/structure/B7518248.png)

![Methyl 2-(3-methyl-4-oxo-[1,2]oxazolo[5,4-d]pyrimidin-5-yl)acetate](/img/structure/B7518267.png)
![N-[2-(4-chlorophenyl)ethyl]-1-[(2-methoxyphenyl)amino]isoquinoline-4-carboxamide](/img/structure/B7518275.png)


![N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(2,4-dimethoxyphenyl)-N~2~-methylglycinamide](/img/structure/B7518307.png)

![N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(2-ethylphenyl)-N~2~-methylglycinamide](/img/structure/B7518321.png)